molecular formula C57H112N2O5 B13352605 Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate

Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate

Cat. No.: B13352605
M. Wt: 905.5 g/mol
InChI Key: OBLOMQLYESVEMF-UHFFFAOYSA-N
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Description

Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is a complex organic compound with significant applications in the field of vaccine development and gene therapy. This compound is known for its role as an excipient in vaccines, particularly in the development of COVID-19 vaccines and drug delivery systems for gene therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate involves multiple steps, starting with the preparation of the nonadecanedioic acid backbone. The key steps include:

    Esterification: Nonadecanedioic acid is esterified with 2-butyloctanol to form the bis(2-butyloctyl) ester.

    Amidation: The ester is then reacted with N-(3-(dimethylamino)propyl)-2-ethylheptanamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amidation reactions, utilizing high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and purity. The process may involve:

    Catalysts: Use of acid or base catalysts to accelerate the esterification and amidation reactions.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate exerts its effects involves:

    Molecular Targets: The compound interacts with cellular membranes, facilitating the delivery of therapeutic agents into cells.

    Pathways Involved: It enhances the stability and bioavailability of drugs by forming stable complexes with therapeutic agents, allowing for efficient delivery and release within target cells.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate: A similar compound with slight variations in the amide group.

    Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)octadecanedioate: Another similar compound with a different backbone structure.

Uniqueness

Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)-2-ethylheptanamido)nonadecanedioate is unique due to its specific structure, which provides optimal properties for use as an excipient in vaccines and gene therapy. Its ability to form stable complexes with therapeutic agents and enhance their delivery efficiency sets it apart from other similar compounds.

Properties

Molecular Formula

C57H112N2O5

Molecular Weight

905.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-(2-ethylheptanoyl)amino]nonadecanedioate

InChI

InChI=1S/C57H112N2O5/c1-9-15-20-31-40-51(38-18-12-4)49-63-55(60)45-35-28-24-22-26-33-43-54(59(48-37-47-58(7)8)57(62)53(14-6)42-30-17-11-3)44-34-27-23-25-29-36-46-56(61)64-50-52(39-19-13-5)41-32-21-16-10-2/h51-54H,9-50H2,1-8H3

InChI Key

OBLOMQLYESVEMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)N(CCCN(C)C)C(=O)C(CC)CCCCC

Origin of Product

United States

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